Product packaging for 1-Benzyl-5-methyl-1H-indole(Cat. No.:)

1-Benzyl-5-methyl-1H-indole

Cat. No.: B8537476
M. Wt: 221.30 g/mol
InChI Key: UAXORUSBKLNRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-methyl-1H-indole is a synthetically accessible indole derivative that serves as a versatile building block and key pharmacophore in medicinal chemistry and drug discovery research. The indole nucleus is a privileged structure in pharmacology, known for its wide spectrum of biological activities, which includes anti-inflammatory, anticancer, antiviral, and antimicrobial properties . Researchers utilize this benzyl-substituted indole core to develop and study novel compounds for potential therapeutic applications. Its structure is closely related to other investigated molecules, such as (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, which has been identified as interacting with membrane-associated phospholipase A2, a enzyme implicated in inflammatory processes . This suggests potential value for this class of compounds in exploring anti-inflammatory pathways. Furthermore, indole derivatives like 3,3'-Diindolylmethane (DIM) and Indole-3-carbinol (I3C), which are bioactive compounds from cruciferous vegetables, have been extensively studied for their cancer chemopreventive and antitumor activities via regulation of cellular signaling pathways . While this compound is a distinct synthetic compound, it shares the core indole structure that is a subject of significant interest in oncology research. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N B8537476 1-Benzyl-5-methyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

1-benzyl-5-methylindole

InChI

InChI=1S/C16H15N/c1-13-7-8-16-15(11-13)9-10-17(16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3

InChI Key

UAXORUSBKLNRMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation for 1 Benzyl 5 Methyl 1h Indole

Established Reaction Pathways for Indole (B1671886) Core Construction and N-Substitution

The construction of the indole framework can be achieved through several named reactions, each with its own set of advantages and limitations regarding substrate scope and regioselectivity.

Fischer Indole Synthesis: Principles and Adaptations for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. chemicalbook.comtestbook.combyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comwikipedia.org The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride and boron trifluoride. testbook.comwikipedia.org

The mechanism of the Fischer indole synthesis proceeds through several key steps. Initially, the arylhydrazone undergoes tautomerization to an enamine intermediate. wikipedia.org Subsequent protonation is followed by a wikidoc.orgwikidoc.org-sigmatropic rearrangement, which is the key bond-forming step, leading to a diimine intermediate. wikipedia.org This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to afford the final aromatic indole ring system. byjus.com Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org

A significant advantage of the Fischer method is the possibility of a one-pot synthesis, where the arylhydrazine and the carbonyl compound are reacted directly under indolization conditions without the need to isolate the intermediate hydrazone. testbook.comthermofisher.com However, the use of unsymmetrical ketones can lead to the formation of regioisomeric products. chemicalbook.comthermofisher.com The regioselectivity can be influenced by the acidity of the medium, the substitution pattern of the hydrazine, and steric factors. thermofisher.com

For the synthesis of a 5-methyl-substituted indole, a p-methylphenylhydrazine would be the required starting material. The choice of the carbonyl component would then determine the substitution at the 2- and 3-positions of the indole ring.

Bartoli Indole Synthesis: Regioselective Approaches for 7-Substituted Indoles

The Bartoli indole synthesis is a highly efficient method for the preparation of 7-substituted indoles, a class of compounds often difficult to access through classical methods like the Fischer synthesis. wikipedia.orgresearchgate.net This reaction involves the treatment of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgbhu.ac.in The presence of a sterically bulky substituent at the ortho position to the nitro group is crucial for the success of the reaction and generally leads to higher yields. wikipedia.orgjk-sci.com

The proposed mechanism begins with the addition of the vinyl Grignard reagent to the nitro group, which, after a series of steps, forms a nitrosoarene intermediate. wikipedia.orgjk-sci.com This intermediate can be isolated and has been shown to produce the indole product upon reaction with two equivalents of the Grignard reagent. wikipedia.org The key step is a wikidoc.orgwikidoc.org-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho substituent. wikipedia.org The reaction proceeds through an aldehyde intermediate that cyclizes via intramolecular nucleophilic attack by the nitrogen. A final equivalent of the Grignard reagent acts as a base to facilitate the final aromatization step. jk-sci.com

This method provides a direct and flexible route to 7-substituted indoles and can be extended to the synthesis of substituted azaindoles. wikipedia.orgscribd.com However, it is generally not applicable for the synthesis of indoles lacking a substituent at the 7-position, as o,o'-unsubstituted nitroarenes react differently with vinyl Grignard reagents. researchgate.net

Reissert and Leimgruber-Batcho Methods for Indole Ring Formation

The Reissert indole synthesis provides a pathway to indoles starting from an o-nitrotoluene and diethyl oxalate. wikidoc.orgwikipedia.org The first step is a base-catalyzed condensation to yield an ethyl o-nitrophenylpyruvate. wikidoc.orgwikipedia.org This is followed by a reductive cyclization of the pyruvate (B1213749) derivative, typically using zinc in acetic acid or other reducing agents like ferrous sulfate (B86663) and ammonia, to form an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This carboxylic acid can then be decarboxylated upon heating to yield the parent indole. wikidoc.orgwikipedia.org Potassium ethoxide is often favored over sodium ethoxide as the base for the initial condensation. wikidoc.orgwikipedia.org

The Leimgruber-Batcho indole synthesis is another powerful method that also utilizes o-nitrotoluenes as starting materials. wikipedia.orgclockss.org This two-step process begins with the formation of an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of an amine like pyrrolidine. wikipedia.orgyoutube.com The resulting nitroenamine, which is often a vividly colored compound, is then subjected to reductive cyclization to afford the indole. wikipedia.org A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, or sodium hydrosulfite. wikipedia.orgclockss.org This method is valued for its high yields, mild reaction conditions, and the ready availability of starting materials, making it a popular industrial alternative to the Fischer synthesis. wikipedia.org It also offers good regiocontrol, allowing for the synthesis of indoles substituted on the carbocyclic ring without the formation of troublesome isomers. clockss.org

Madelung Indole Synthesis and Contemporary Modifications

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to produce an indole. wikipedia.orgpcbiochemres.com Historically, this reaction required harsh conditions, such as sodium or potassium alkoxides at temperatures between 200–400 °C. wikipedia.org These vigorous conditions limit its application to the synthesis of simple indoles, like 2-methylindoles, that lack sensitive functional groups. bhu.ac.inirjmets.com

The mechanism starts with the deprotonation of both the amide nitrogen and the benzylic methyl group by the strong base. The resulting carbanion then attacks the amide carbonyl group in an intramolecular fashion. wikipedia.org

Significant advancements have been made to carry out the Madelung synthesis under milder conditions. One important modification involves the use of organolithium reagents, such as butyllithium (B86547) (BuLi), which can facilitate the cyclization at much lower temperatures. nih.gov Another strategy to make the benzylic proton more acidic and thus easier to remove involves the introduction of electron-withdrawing groups on the aromatic ring. researchgate.net The Smith-modified Madelung synthesis utilizes 2-alkyl-N-trimethylsilyl anilines which react with esters or carboxylic acids, followed by an intramolecular heteroatom Peterson olefination to yield the indole. wikipedia.org

Directed Synthetic Strategies for 1-Benzyl-5-methyl-1H-indole and Analogues

Once the 5-methyl-1H-indole core is synthesized, the final step is the introduction of the benzyl (B1604629) group at the N1 position.

Regioselective N-Benzylation Approaches for Methyl-Substituted Indoles

The N-alkylation of indoles can be complicated by competing C3-alkylation, as the indole anion is an ambident nucleophile. bhu.ac.in However, N-benzylation can often be achieved with high regioselectivity under appropriate conditions.

A common and effective method for the N-alkylation of indoles involves deprotonation with a suitable base followed by reaction with an alkylating agent. bhu.ac.in For the synthesis of 1-benzylindole, indole can be treated with a base like potassium hydroxide (B78521) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), followed by the addition of benzyl bromide. orgsyn.org This method has been shown to be widely applicable for the alkylation of various indoles. orgsyn.org Sodium hydride in a solvent like dimethylformamide (DMF) is another commonly used base for generating the indole anion. bhu.ac.in

The regioselectivity of the alkylation (N vs. C3) can be influenced by the reaction conditions, including the solvent, the counter-ion of the base, and the temperature. For instance, in the palladium-catalyzed C3-benzylation of indoles, careful selection of ligands is crucial to direct the reaction to the C3 position, highlighting the inherent competition. nih.gov Conversely, for N-alkylation, conditions that favor the formation of the nitrogen anion and minimize its isomerization are preferred. The use of polar aprotic solvents generally favors N-alkylation. bhu.ac.in

Recent studies have also explored catalytic enantioselective N-alkylation of indoles. For example, a dinuclear zinc-ProPhenol complex has been shown to catalyze the enantioselective N-alkylation of various indole derivatives with high yields and enantiomeric ratios. nih.gov While this specific example focuses on chiral alkylating agents, it underscores the ongoing development of sophisticated methods for controlling the regioselectivity of indole alkylation.

For the specific target of this compound, a direct N-benzylation of 5-methyl-1H-indole using a base like KOH or NaH in a solvent like DMSO or DMF with benzyl bromide or benzyl chloride would be a standard and effective approach.

Stereochemical Considerations in Synthetic Route Design

The synthesis of this compound, an achiral molecule, does not in itself require stereochemical control. However, the principles of stereoselective synthesis are paramount when this structural motif is incorporated into more complex, chiral pharmaceutical agents or natural products. The development of enantioselective methods for functionalizing the indole core is a significant area of research. researchgate.net Strategies often involve the asymmetric N-alkylation of the indole precursor or related scaffolds like indolines and isatins. researchgate.netmdpi.com

For instance, synthetic routes might involve the stereoselective construction of a more complex framework onto which the N-benzyl group is later installed. beilstein-journals.org Alternatively, indirect methods can be employed, such as the enantioselective conjugate addition to α,β-unsaturated systems followed by transformations to yield the desired N-functionalized indole. mdpi.com Lipases have also been utilized in the kinetic resolution of indole intermediates, allowing for the separation of enantiomers with high optical purity, a technique applicable to the synthesis of chiral precursors for compounds like this compound. researchgate.net The key challenge in direct N-alkylation is controlling regioselectivity, as the indole nucleus possesses multiple nucleophilic sites, primarily the N1 and C3 positions. nih.gov

Advanced Catalytic Systems for Indole Functionalization and N-Benzylation

The N-benzylation of the indole core, including the synthesis of this compound, has been significantly advanced through the development of novel catalytic systems. These catalysts offer high efficiency, selectivity, and milder reaction conditions compared to traditional methods. Both organometallic and organocatalytic systems have proven effective. researchgate.netmdpi.com

Transition Metal Catalysis: Copper-based catalysts are widely used due to their low cost, low toxicity, and high catalytic activity. researchgate.net Copper hydride (CuH) catalysis, in particular, has enabled the highly regio- and enantioselective N-alkylation of indoles. nih.gov By employing specific phosphine (B1218219) ligands like DTBM-SEGPHOS or Ph-BPE, the reaction can be directed to selectively produce either N- or C3-alkylated products. nih.gov Palladium complexes have also been utilized, for example, in asymmetric Friedel-Crafts reactions of indoles. nih.gov Furthermore, indium(III) catalysts have demonstrated efficacy in regioselective alkylations, where the choice of solvent can switch the selectivity between N1 and C6 functionalization. acs.org

Organocatalysis: Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the enantioselective functionalization of indoles. mdpi.comnih.gov These catalysts can activate electrophiles, such as imines, facilitating their reaction with the indole nitrogen. mdpi.comnih.gov N-Heterocyclic carbenes (NHCs) represent another class of organocatalysts that have been successfully applied in the asymmetric N-alkylation of indole derivatives with isatins, leading to functionalized cyclic N,O-aminal indole products in high yields and excellent enantioselectivities. rsc.org

Below is a table summarizing representative catalytic systems for N-alkylation of indoles.

Catalyst SystemElectrophile/SubstrateLigand/Co-catalystSelectivityYield (%)Enantiomeric Excess (ee %)Ref
Copper Hydride (CuH)N-(Benzoyloxy)indolesDTBM-SEGPHOSN-Alkylation8591 nih.gov
Chiral Phosphoric Acid (CPA)N-Acyl IminesBismesityl-substituted CPAN-Alkylationup to 77up to 98 mdpi.com
N-Heterocyclic Carbene (NHC)IsatinsChiral NHCN-Alkylation9794 rsc.org
Indium(III) Triflate (In(OTf)₃)p-Quinone MethidesTHF (Solvent)N1-Alkylation90N/A acs.org
(CuOTf)₂·benzene (B151609)β-NitrostyreneChiral Aziridine PhosphineC3-AlkylationModerateup to 92 nih.gov

Investigation of Reaction Mechanisms Underlying this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies for preparing this compound.

Detailed Mechanistic Pathways of N-Alkylation and Related Transformations

The most direct route to this compound is the N-alkylation of 5-methyl-1H-indole. The classical approach involves the deprotonation of the indole N-H with a base, followed by a nucleophilic substitution (S_N2) reaction with a benzyl halide.

Base-Mediated N-Alkylation: A common procedure involves using a base like potassium hydroxide (KOH) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). orgsyn.org The mechanism proceeds as follows:

Deprotonation: The indole N-H proton is acidic and is removed by the strong base, forming a resonance-stabilized indolide anion.

Nucleophilic Attack: The highly nucleophilic nitrogen atom of the indolide anion attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide), displacing the halide ion in an S_N2 fashion. orgsyn.org The use of polar, ionizing solvents is known to favor alkylation at the nitrogen atom. orgsyn.org

Catalytic N-Alkylation: In catalytic systems, the mechanism is more complex. For instance, in molecular iodine-catalyzed reactions with benzyl alcohols, the proposed pathway involves the activation of the alcohol by iodine through halogen-bonding. nih.gov This facilitates the elimination of water and generates a carbocationic intermediate, which is then attacked by the nucleophilic indole at the C3 position. nih.gov While this specific example leads to C3-benzylation, similar principles of catalyst-substrate activation apply to N-alkylation. Base-catalyzed methods are also effective for promoting key reaction steps like Knoevenagel condensation and Michael addition in the synthesis of substituted indoles. rsc.org

Role of Intermediates and Transition States in Indole Formation

The intermediates and transition states in the synthesis of this compound dictate the reaction's outcome, including its rate, regioselectivity, and stereoselectivity (when applicable).

In Base-Mediated Synthesis: The key intermediate is the indolide anion . The ambident nature of this anion (with nucleophilic character at both N1 and C3) is a critical factor. The transition state of the subsequent S_N2 reaction with benzyl halide determines the regioselectivity. In polar aprotic solvents, the nitrogen atom is less solvated and more nucleophilic, favoring the transition state leading to N-alkylation.

In Catalytic Synthesis: Advanced catalytic systems function by stabilizing specific transition states and guiding the reaction through a preferred pathway.

Copper Hydride Catalysis: In the CuH-catalyzed alkylation of N-(benzoyloxy)indoles, the choice of a chiral phosphine ligand like DTBM-SEGPHOS is crucial. nih.gov The ligand coordinates to the copper center, creating a chiral environment that controls the approach of the nucleophile and the electrophilic indole derivative, thereby determining both regioselectivity (N vs. C3) and enantioselectivity. nih.gov

Chiral Phosphoric Acid (CPA) Catalysis: CPAs function as bifunctional catalysts. For example, in the reaction of an indole with an N-acyl imine, the CPA's acidic proton activates the imine by protonation, while its conjugate base interacts with the indole's N-H group. mdpi.com This dual activation organizes the components in the transition state, leading to a highly ordered arrangement that favors the formation of one enantiomer over the other. mdpi.com

Indium-Catalyzed Reactions: In the reaction of indoles with p-quinone methides, DFT studies suggest that the reaction can be under either kinetic or thermodynamic control depending on the conditions. acs.org The solvent plays a key role; a non-coordinating solvent like toluene (B28343) favors the kinetically controlled C6-alkylation, while a coordinating solvent like THF stabilizes the intermediate leading to the thermodynamically favored N1-alkylation product. acs.org

The precise control over these transient species is the hallmark of modern catalytic methods for indole functionalization.

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzyl 5 Methyl 1h Indole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 1-Benzyl-5-methyl-1H-indole, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton (¹H) NMR Spectral Assignment and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the benzyl (B1604629) group, the indole (B1671886) core, and the methyl substituent.

The protons of the benzyl group typically appear in two regions. The methylene protons (N-CH₂) are expected to resonate as a singlet around 5.18–5.87 ppm mdpi.com. The five aromatic protons of the phenyl ring will produce signals in the aromatic region, generally between 7.25-7.75 ppm rsisinternational.org.

The protons of the indole ring system show characteristic chemical shifts. The N-H proton of an unsubstituted indole moiety would appear as a singlet at about 11 ppm mdpi.com. For the substituted indole protons, signals are expected in the range of 6.94–7.61 ppm mdpi.com. The methyl group protons at the C-5 position of the indole ring are anticipated to be observed as a singlet at approximately 2.33 ppm.

Spin-spin coupling analysis would reveal vicinal couplings between adjacent protons on the aromatic rings, aiding in their specific assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
5-CH₃ ~2.33 Singlet
N-CH₂ ~5.30 Singlet
Indole H-2, H-3 ~6.50 - 7.20 Doublet, Doublet
Indole H-4, H-6, H-7 ~6.90 - 7.60 Multiplet

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The aromatic carbons of both the indole and benzyl rings are expected to resonate in the downfield region, typically between 109.2 and 138.1 ppm mdpi.com. The methylene carbon of the benzyl group is anticipated to appear around 41.9 to 48.1 ppm mdpi.com. The methyl carbon at the C-5 position of the indole ring is expected at approximately 21.8 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
5-CH₃ ~21.8
N-CH₂ ~45.0
Indole C-2, C-3 ~100 - 130
Indole Quaternary C ~125 - 140
Benzyl Ar-C ~125 - 140

Application of Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional NMR techniques are instrumental in unequivocally assigning the proton and carbon signals and elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would establish correlations between spin-coupled protons. For instance, it would show cross-peaks between adjacent aromatic protons on both the indole and benzyl rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for confirming the attachment of the benzyl group to the indole nitrogen and the position of the methyl group on the indole ring by observing correlations between the N-CH₂ protons and the indole carbons, and between the 5-CH₃ protons and adjacent indole carbons.

Vibrational Spectroscopy (Infrared and Raman) and Theoretical Correlation

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Band Assignments

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups would likely appear between 2850 and 3000 cm⁻¹ mdpi.com.

The characteristic aromatic C=C stretching vibrations for the indole and benzyl rings are expected to be observed in the 1450-1600 cm⁻¹ region. Strong bands in the 700-900 cm⁻¹ range are characteristic of indole compounds and are related to C-H out-of-plane bending vibrations rsisinternational.org.

Table 3: Predicted FT-IR Characteristic Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1300 - 1350

Correlation of Experimental Vibrational Spectra with Quantum Chemical Predictions

The vibrational properties of this compound can be thoroughly investigated by combining experimental spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, with quantum chemical calculations. pnrjournal.comnih.govresearchgate.netnih.gov Density Functional Theory (DFT) is a powerful method for predicting the vibrational frequencies and modes of molecules. researchgate.netresearchgate.netnih.gov Calculations are typically performed using functionals like B3LYP with a suitable basis set, such as 6-311++G(d,p), to obtain an optimized molecular geometry and predict the vibrational spectrum. nih.govmdpi.commdpi.com

The predicted vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. nih.govmdpi.commdpi.com

For this compound, characteristic vibrations would include C-H stretching modes of the aromatic rings and the methyl and benzyl methylene groups, C-N stretching of the indole ring, and various in-plane and out-of-plane bending modes. mdpi.com For instance, N-H stretching vibrations in related indole compounds are typically observed in the range of 3500-3300 cm⁻¹. nih.gov C=C stretching vibrations within the aromatic rings are also prominent. By comparing the scaled theoretical wavenumbers with the peaks observed in the experimental FT-IR and FT-Raman spectra, a detailed and reliable assignment of the vibrational bands can be achieved. This correlation provides strong evidence for the molecular structure and offers insights into the intramolecular dynamics. nih.gov

Table 1: Illustrative Correlation of Predicted and Experimental Vibrational Frequencies for Aromatic C-H Stretching in a this compound Analog

Experimental Frequency (cm⁻¹) Predicted Frequency (Scaled, cm⁻¹) Potential Energy Distribution (PED) Assignment
3120 3123 Aromatic C-H Stretch (98%)
3085 3089 Aromatic C-H Stretch (97%)
3060 3067 Aromatic C-H Stretch (96%)

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

Exact Mass Determination and Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the compound's molecular formula (C₁₆H₁₅N) with a high degree of confidence.

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of the protonated molecule [M+H]⁺. The fragmentation of N-benzyl indole derivatives often involves characteristic losses. nih.govcore.ac.uk A primary fragmentation pathway for this compound is the cleavage of the C-N bond connecting the benzyl group to the indole ring. This heterolytic cleavage can result in the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) or a tropylium ion, which is a common and prominent peak in the mass spectra of benzyl-containing compounds. nih.govcore.ac.uk The remaining portion of the molecule would be the 5-methyl-1H-indole radical cation.

Further fragmentation of the indole moiety can occur, leading to the loss of small neutral molecules. mdpi.comlifesciencesite.com The study of these fragmentation patterns provides a detailed fingerprint of the molecule, confirming the connectivity of its constituent parts and supporting the structural assignment.

Table 2: Predicted Major Fragment Ions of this compound in HRMS

m/z (Predicted) Ion Formula Description of Fragment
222.1283 [C₁₆H₁₆N]⁺ Protonated Molecular Ion [M+H]⁺
131.0735 [C₉H₉N]⁺ 5-methyl-1H-indole cation
130.0657 [C₉H₈N]⁺ Loss of H from 5-methyl-1H-indole

Integration with Chromatographic Techniques (LC-MS, GC-MS) for Purity and Identity Verification

The coupling of mass spectrometry with chromatographic techniques such as Liquid Chromatography (LC-MS) and Gas Chromatography (GC-MS) is essential for the analysis of this compound in complex mixtures and for verifying its purity and identity. ijper.orgnih.govnih.gov

In GC-MS analysis, the compound is vaporized and separated on a capillary column before entering the mass spectrometer. ijper.orgnih.gov The retention time from the GC provides a characteristic physical property of the compound, while the subsequent mass spectrum confirms its identity by matching against known fragmentation patterns or library data. ijper.org For instance, the GC-MS analysis of the related compound 1-(4-Methyl-benzyl)-1H-indole shows a molecular ion peak at m/e 221.125, which is consistent with its molecular weight. rsc.org A similar result would be expected for this compound, with a molecular ion peak around m/z 221.

LC-MS is particularly useful for less volatile or thermally labile compounds. The compound is separated by HPLC and then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). nih.gov This allows for the detection of the protonated molecular ion [M+H]⁺ with minimal fragmentation, confirming the molecular weight. The retention time in the LC chromatogram serves as an additional identifier and allows for the quantification and purity assessment of the compound. ijper.org

Single Crystal X-ray Diffraction Analysis

Determination of Solid-State Molecular Conformation and Geometrical Parameters

Single-crystal X-ray diffraction provides definitive proof of the molecular structure of this compound and precise information about its three-dimensional conformation in the solid state. mdpi.commdpi.com The analysis yields accurate bond lengths, bond angles, and torsion angles. eurjchem.com

Table 3: Representative Geometrical Parameters for an Indole Derivative from X-ray Diffraction

Parameter Value
C-N Bond Length (Å) 1.375
C=C Bond Length (Å, avg) 1.390
C-C-N Bond Angle (°) 108.5

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The study of the crystal packing reveals how molecules of this compound arrange themselves in the solid state and the nature of the intermolecular forces that stabilize the crystal lattice. eurjchem.comresearchgate.net While the molecule lacks strong hydrogen bond donors like an N-H group (as the indole nitrogen is substituted), various weak intermolecular interactions are expected to play a crucial role.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound

Validation of Computational Geometries with Experimental Crystallographic Data

A critical step in computational chemistry is the validation of theoretical models against experimental data. This process ensures that the computational methods employed accurately reproduce the real-world structure of the molecule. For this compound, this would involve a detailed comparison of its geometric parameters—specifically bond lengths, bond angles, and dihedral angles—obtained from computational geometry optimization with those determined experimentally through single-crystal X-ray crystallography.

However, a comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the crystal structure of this compound has not been experimentally determined and/or deposited in these repositories to date. The absence of this experimental crystallographic data makes a direct validation of its computational geometries impossible.

While the crystal structures and corresponding computational analyses of closely related indole derivatives have been reported, providing a framework for such a comparative study, the strict focus of this article is solely on this compound. For instance, studies on compounds such as (E)1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one have successfully utilized Density Functional Theory (DFT) calculations, often with the B3LYP functional and a 6-31G(d,p) basis set, to achieve good correlation between theoretical and experimental structures. aun.edu.eg Such work highlights the reliability of modern computational methods for predicting the geometries of complex organic molecules.

Typically, a validation section would present a detailed table comparing the key bond lengths (e.g., C-N, C-C bonds within the indole and benzyl rings), bond angles (e.g., angles defining the planarity of the ring systems), and dihedral angles (e.g., the torsion angle between the indole and benzyl moieties) from both the experimental X-ray structure and the optimized computational geometry. The comparison would quantify the level of agreement, often through the calculation of the root-mean-square deviation (RMSD) between the theoretical and experimental parameters.

Without the foundational experimental crystallographic data for this compound, any such comparison would be purely speculative. Therefore, this crucial validation step cannot be completed at this time. The scientific community awaits the successful crystallization and structural determination of this compound to enable this important aspect of its characterization.

Computational and Theoretical Investigations of 1 Benzyl 5 Methyl 1h Indole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical reactivity of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its structure and properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. jmchemsci.com It is employed to determine optimized molecular geometries, which correspond to the lowest energy arrangement of atoms in the molecule. figshare.com DFT calculations, often using functionals like B3LYP, provide a good balance between accuracy and computational cost for studying organic molecules. rsc.orgafricaresearchconnects.com For indole (B1671886) and its derivatives, DFT has been successfully used to calculate geometrical parameters such as bond lengths and angles, which are often in good agreement with experimental data. africaresearchconnects.comchemrxiv.org

The electronic properties of a molecule, such as the distribution of electron density, dipole moment, and polarizability, can also be determined using DFT. For instance, studies on substituted indoles have shown how different functional groups influence the electronic structure of the indole ring. rsc.orgchemrxiv.org While specific DFT data for 1-Benzyl-5-methyl-1H-indole is not extensively documented in the cited literature, the principles are well-established. The benzyl (B1604629) group at the 1-position and the methyl group at the 5-position would be expected to influence the electronic properties of the core indole structure.

Table 1: Representative DFT Functionals and Basis Sets Used in Indole Derivative Studies

Functional Basis Set Common Applications
B3LYP 6-31G(d,p), 6-311++G(d,p) Geometry optimization, Vibrational frequencies, Electronic properties researchgate.netresearchgate.net
M06-2X 6-311++G(d,p) Non-covalent interactions, Thermochemistry researchgate.net
CAM-B3LYP 6-311++G(d,p) Electronic spectra, Long-range interactions researchgate.net

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. dntb.gov.uanih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comniscpr.res.in

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. mdpi.comresearchgate.net These include:

Electron Affinity (A): A = -ELUMO

Ionization Potential (I): I = -EHOMO

Chemical Hardness (η): η = (I - A) / 2

Electronic Chemical Potential (μ): μ = -(I + A) / 2

Electronegativity (χ): χ = (I + A) / 2

Global Electrophilicity Index (ω): ω = μ2 / (2η)

These descriptors are valuable in predicting how a molecule will interact with other species. For example, a study on a related compound, (E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one, utilized DFT to calculate these parameters and investigate the molecule's reactivity. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for a Related Indole Derivative

Parameter Symbol Value (eV)
HOMO Energy EHOMO -5.98
LUMO Energy ELUMO -1.87
Energy Gap ΔE 4.11
Ionization Potential I 5.98
Electron Affinity A 1.87
Chemical Hardness η 2.05
Electronegativity χ 3.92
Electrophilicity Index ω 3.75

Data derived from a study on a similar indole derivative for illustrative purposes. researchgate.net

Molecules with rotatable bonds, such as the benzyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. ethz.ch This is often achieved by mapping the potential energy surface (PES) through systematic rotation of specific dihedral angles. researchgate.net

Computational studies on similar structures, like 5-benzylimidazolidin-4-one derivatives, have used quantum chemical methods to explore the conformational landscape. ethz.ch Such analyses reveal that steric and electronic interactions govern the preference for certain conformations. For this compound, the rotation around the bond connecting the benzyl group to the indole nitrogen would be of primary interest. The resulting PES would show energy minima corresponding to the most stable conformations and energy barriers corresponding to the transition states between them. ethz.ch

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, researchers can assign specific spectral bands to the motions of atoms within the molecule. mdpi.com DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental data for indole and its derivatives. africaresearchconnects.comresearchgate.net

A thorough theoretical study would involve optimizing the geometry of this compound and then performing a frequency calculation at the same level of theory. researchgate.net The results would provide a predicted IR spectrum, which can be compared with experimental measurements to confirm the molecular structure. Such studies on indole-ketone complexes and other derivatives have demonstrated the utility of this approach in understanding intermolecular interactions and the influence of substituents on vibrational modes. nih.gov

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of medicinal chemistry, MD simulations are invaluable for investigating the stability of a ligand bound to a protein's active site and for exploring the conformational dynamics of the complex. tandfonline.comnih.govresearchgate.net

For a molecule like this compound, which may have biological targets, MD simulations can provide insights into its binding mode and affinity. A typical MD study involves placing the ligand-protein complex in a simulated physiological environment (e.g., a box of water molecules with ions) and then solving Newton's equations of motion for the system. nih.govbiointerfaceresearch.com

The simulation trajectory provides a detailed view of how the ligand interacts with the protein over time. Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. mdpi.commdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average positions, highlighting flexible regions of the protein. mdpi.com

Radius of Gyration (Rg): Measures the compactness of the protein structure. mdpi.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are often crucial for binding affinity. mdpi.com

Studies on related 1-benzyl-substituted indolinones and imidazoles as enzyme inhibitors have successfully used MD simulations to understand their binding mechanisms and the stability of the ligand-protein complexes. tandfonline.comnih.govresearchgate.netacs.org These simulations can reveal key amino acid residues involved in the interaction and provide a dynamic picture of the binding event.

Table 3: Compound Names Mentioned

Compound Name
This compound
(E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In the contemporary drug discovery landscape, the early assessment of pharmacokinetic properties is crucial to mitigate late-stage failures. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions serve as a cost-effective and rapid method to evaluate the drug-likeness of compounds. For N-benzyl indole derivatives, including systems analogous to this compound, computational tools like SwissADME are frequently employed to predict their pharmacokinetic profiles. rsc.orgnih.govymerdigital.com

These predictions are generally based on a molecule's physicochemical properties, such as molecular weight, lipophilicity (Log P), water solubility, and polar surface area. nih.govymerdigital.com Studies on various N-benzyl indole derivatives consistently predict good oral bioavailability. researchgate.netresearchgate.net For instance, a series of N-benzyl indole-based thiosemicarbazones were subjected to ADMET prediction, revealing favorable pharmacokinetic characteristics. rsc.orgnih.gov

Typically, these compounds are expected to exhibit high gastrointestinal (GI) absorption and are likely to adhere to Lipinski's rule of five, which is a key indicator of drug-likeness. nih.govresearchgate.net The benzyl and methyl groups in this compound contribute to its lipophilicity, which is a critical factor for membrane permeability and, consequently, absorption. However, high lipophilicity can sometimes lead to poor aqueous solubility. ymerdigital.com

Table 1: Predicted ADME Properties for a Representative N-Benzyl Indole Structure


PropertyPredicted Value/CharacteristicImplication
Molecular Weight< 350 g/molFavorable for absorption
Log P (Lipophilicity)2.5 - 4.0Good membrane permeability
Water SolubilityModerately SolubleAcceptable for formulation
Gastrointestinal (GI) AbsorptionHighGood oral bioavailability candidate
Blood-Brain Barrier (BBB) PermeantYesPotential for CNS activity
CYP450 InhibitionInhibitor of CYP2C9, CYP3A4Potential for drug-drug interactions
Lipinski's Rule of Five0 ViolationsGood drug-likeness profile

Note: The data in this table are representative examples based on in silico predictions for structurally similar N-benzyl indole derivatives and are intended for illustrative purposes.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Elucidation of Structural Determinants for Observed Biological Activities of N-Benzyl Indole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For N-benzyl indole derivatives, SAR analyses have been crucial in identifying the key structural features required for their diverse pharmacological effects, including anticancer and antimicrobial activities. rsc.orgnih.gov

The core indole scaffold is a privileged structure in drug discovery, and modifications at several positions have been systematically explored. mdpi.comresearchgate.net The N-1 position of the indole ring is a critical point for modification. The presence of a benzyl group at this position is often associated with enhanced biological activity compared to unsubstituted or N-methylated analogues. rsc.orgrsisinternational.org

Key structural determinants identified through SAR studies of N-benzyl indole derivatives include:

Substituents on the Benzyl Ring: The nature and position of substituents on the phenyl ring of the N-benzyl group significantly modulate activity. nih.gov For instance, in a series of N-benzyl indole-based thiosemicarbazones, derivatives with a 4-substitution on the benzyl ring showed better inhibitory potential against the tyrosinase enzyme. rsc.org Electron-donating or electron-withdrawing groups can alter the electronic properties and steric bulk, thereby influencing binding affinity with the target protein. rsc.org Studies on N-benzyl phenethylamines have shown that the substituent on the N-benzyl group can influence the interaction of other parts of the molecule with its target. nih.gov

Modifications on the Indole Ring: Substitution at the C-3 and C-5 positions of the indole nucleus has been shown to be important. For example, attaching various heterocyclic moieties or functional groups at the C-3 position can lead to potent compounds. ekb.eg The presence of a methyl group at the C-5 position, as in this compound, can enhance lipophilicity and potentially improve activity.

These SAR studies, often guided by molecular modeling, help in understanding the precise interactions between the ligand and its biological target, thereby guiding the design of more potent and selective derivatives. nih.govacs.org

Development and Validation of QSAR Models for Predictive Biological Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that statistically correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov This approach is invaluable for predicting the potency of novel compounds before their synthesis, thus saving time and resources. nih.gov For indole derivatives, numerous QSAR studies have been successfully developed to predict activities ranging from anticancer to enzyme inhibition. eurjchem.comijpsi.orgresearchgate.net

The development of a robust QSAR model involves several key steps:

Data Set Selection: A dataset of compounds with a common structural scaffold (e.g., N-benzyl indoles) and experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for external validation. nih.govnih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors that quantify various aspects of the molecular structure. ijpsi.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the most relevant descriptors to the biological activity. nih.goveurjchem.comresearchgate.net

Model Validation: This is a critical step to ensure the model is robust and has predictive power. nih.govmdpi.com Validation is performed using both internal (e.g., leave-one-out cross-validation, Q²) and external methods (predicting the activity of the test set compounds, R²pred). nih.govnih.gov A reliable QSAR model must have high statistical quality and strong external predictive capability. nih.gov

For instance, a QSAR model developed for a series of indole derivatives might reveal that descriptors related to molecular shape, hydrophobicity, and electronic properties are crucial for predicting inhibitory activity. eurjchem.comijpsi.org A study on indeno[1,2-b]indole derivatives successfully developed a QSAR model to predict their activity as CK2 inhibitors, which was then used to screen other compound classes. nih.govnih.gov The statistical significance of such models is confirmed by parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation coefficient (R²ext). eurjchem.com

Table 2: Key Statistical Parameters for QSAR Model Validation


ParameterSymbolDescriptionAcceptable Value
Correlation CoefficientMeasures the goodness of fit of the model to the training set data.> 0.6
Cross-Validated Correlation CoefficientMeasures the internal predictive ability of the model (often via leave-one-out).> 0.5
External Validation CoefficientpredMeasures the model's ability to predict the activity of an external test set.> 0.6
Standard Error of EstimationsRepresents the deviation of the predicted values from the observed values.Low value desired

Computational Approaches for Rational Molecular Design and Lead Optimization

Rational molecular design and lead optimization are cornerstones of modern drug discovery, leveraging computational methods to design new molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov The indole scaffold, due to its versatility, is a frequent subject of such computational efforts. mdpi.com For systems like this compound, several computational strategies are employed.

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, SBDD techniques like molecular docking are used. Docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a protein. nih.goveurekaselect.com This allows researchers to visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions) and rationally design modifications to improve binding. For example, docking studies on N-benzyl indole derivatives have helped to understand their binding modes and guide the synthesis of more potent analogues. rsc.orgekb.eg

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods are used. These approaches, including pharmacophore modeling and QSAR, rely on the information from a set of known active molecules. eurekaselect.com A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This model can then be used to screen virtual libraries for new compounds with a similar arrangement of features.

Lead Optimization: Once a "hit" or "lead" compound is identified, computational methods are crucial for its optimization into a drug candidate. This iterative process involves making small, targeted chemical modifications to improve efficacy and ADME properties. nih.gov For instance, if a lead compound shows poor solubility, computational models can suggest modifications to increase its polarity without sacrificing binding affinity. Similarly, if a compound is rapidly metabolized, parts of the molecule predicted to be metabolic "hotspots" can be altered. This integrated computational approach accelerates the design-synthesize-test cycle, making the drug discovery process more efficient. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article


Compound Name
This compound

Investigation of Biological Activity Mechanisms of 1 Benzyl 5 Methyl 1h Indole Derivatives Preclinical, in Vitro Studies

Receptor Interaction and Modulation

There is a lack of specific research on the interaction and modulation of any receptor by 1-benzyl-5-methyl-1H-indole. Studies on related N-benzyltryptamines have explored their binding and functional activity at serotonin receptors, and other complex indole-containing molecules have been designed to target receptors such as the cholecystokinin 1 (CCK1) receptor. nih.govnih.gov However, these findings are not directly applicable to this compound due to significant structural variations. Therefore, no data is available on the receptor binding affinity, functional agonism or antagonism, or signal transduction pathways affected by this specific compound.

Table 6: Receptor Interaction Profile of this compound

Compound Receptor Target Binding Affinity (Ki, nM) Functional Activity

Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) Binding Affinity and Selectivity

Derivatives of this compound have been the subject of preclinical, in vitro investigations to determine their binding affinity and selectivity for various serotonin (5-HT) receptors, which are crucial targets in the development of treatments for central nervous system disorders.

A series of indolealkylpiperazine derivatives were designed and synthesized, demonstrating selective and potent agonistic activity at the 5-HT1A receptor. One of the most potent compounds in this series, 13m , exhibited an EC50 value of 1.01 nM for the 5-HT1A receptor. nih.gov Molecular docking studies of compound 13m revealed that its high selectivity for the 5-HT1A receptor over the 5-HT2A and D2 receptors is due to differences in the amino acid residues and conformations of the binding sites of these receptors. nih.gov

In another study, N-benzylated-5-methoxytryptamine analogues were synthesized and evaluated for their affinity at serotonin receptors, with most compounds showing the highest affinity for the 5-HT2 receptor family. acs.org The position of substituents on the benzyl (B1604629) group was found to influence binding affinity, with ortho or meta substitutions generally enhancing affinity, while para substitutions reduced it. acs.org There was no direct correlation observed between the binding affinity and the functional activity of these compounds. acs.org

Furthermore, a study of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives with an arylpiperazinyl moiety identified compounds with high affinity for both 5-HT1A and 5-HT2A receptors. nih.gov Specifically, compounds with a bromo or methoxy substituent in the ortho position of the piperazine phenyl ring were identified as potent 5-HT1A receptor antagonists. nih.gov Molecular docking studies indicated that the high affinity of these ortho-substituted derivatives is due to specific interactions with amino acid residues within the receptor binding sites. nih.gov

The binding affinities of select indole (B1671886) derivatives for serotonin receptors are summarized in the table below.

CompoundReceptor TargetBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
13m 5-HT1A-1.01 nih.gov
Compound 6a (Coumarin derivative)5-HT1A0.5 nih.gov-
Compound 10a (Coumarin derivative)5-HT1A0.6 nih.gov-
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (8) 5-HT1A1.2 semanticscholar.org-
5-methoxy-1-benzenesulfonyl analogue (19) 5-HT6High Affinity mdma.ch-

Translocator Protein (TSPO) Ligand Binding Studies

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. nih.govnih.gov TSPO is involved in various cellular functions, including cholesterol transport, steroidogenesis, and inflammation. nih.govresearchgate.net Consequently, derivatives of this compound have been investigated as potential TSPO ligands.

In the development of novel TSPO ligands, a series of 2-phenylindol-3-ylglyoxylamides were synthesized and evaluated for their binding affinity. unipi.it These studies aimed to understand the topology of the TSPO binding site by introducing different aryl moieties at the 2-position of the indole nucleus. unipi.it The structure-activity relationship (SAR) studies confirmed the critical role of interactions between the ligands and the lipophilic L1 pocket of the TSPO binding site. unipi.it Docking simulations with the most potent compound of this series helped to rationalize the observed SARs. unipi.it

Another approach involved the design of dipeptide TSPO ligands, such as N-carbobenzoxy-l-tryptophanyl-l-isoleucine amide (GD-23), which demonstrated anxiolytic activity. nih.gov Molecular docking studies of these dipeptide ligands revealed that the indole fragment of the tryptophan side group is surrounded by key amino acid residues within the TSPO binding site, including Ala23, Leu49, Trp95, Leu114, Trp143, and Ala147. nih.gov

The binding affinities of some indole-based TSPO ligands are presented below.

Compound ClassSpecific Compound ExampleKey Structural FeatureRole of Indole Moiety
2-Phenylindol-3-ylglyoxylamidesCompound 292-Arylindol-3-ylglyoxylamideInteracts with the lipophilic L1 pocket of the TSPO binding site unipi.it
DipeptidesGD-23N-acyl-tryptophanyl-containing dipeptideThe indole fragment of the tryptophan residue is crucial for binding within the TSPO active site nih.gov
IndoleacetamidesFGIN-1-27IndoleacetamideServes as a scaffold for designing potent and selective TSPO ligands unipi.it

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Interactions

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as ligand-activated transcription factors, playing a key role in regulating cellular processes such as metabolism and growth. mdpi.comnih.gov PPAR-γ, in particular, is a well-established target for antidiabetic drugs and is also implicated in inflammation and cell proliferation. nih.gov

In the search for novel PPAR agonists, a series of indole derivatives were synthesized and their structure-activity relationships were studied. drugbank.com The indole scaffold was utilized as a core structure for the acidic head part of the PPAR agonists. drugbank.com Through optimization of the structural features, including the acidic head, substitutions on the indole ring, and the linker, a novel series of indole compounds with a benzisoxazole tail were identified as potent PPAR agonists. drugbank.com

The lead compound from this series, 14 (BPR1H036) , demonstrated an excellent pharmacokinetic profile and significant glucose-lowering activity in preclinical models. drugbank.com Structural biology studies of this compound revealed that the indole ring contributes to strong hydrophobic interactions with PPAR-γ, highlighting its importance for binding to the protein. drugbank.com PPAR-γ exists in different isoforms, with PPAR-γ1 being widely expressed and PPAR-γ2 being primarily found in adipose tissue. nih.gov

Cellular Pathway Modulation and Mechanistic Insights

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

Certain derivatives of this compound have been shown to exert their anticancer effects by inducing apoptosis and causing cell cycle arrest in cancer cells.

One such derivative, a synthetic benz[f]indole-4,9-dione analog named SME-6 , demonstrated potent growth inhibition in various human cancer cell lines. doi.org The mechanism of action for SME-6 was found to be closely linked to the induction of G2/M cell cycle arrest and subsequent apoptosis in human lung cancer cells (A549). doi.org Treatment with SME-6 led to an accumulation of cells in the G2/M phase of the cell cycle, which was followed by the onset of the apoptotic process. doi.org

Another novel indole derivative, 1-t-butyl carbamoyl, 7-methyl-indole-3-ethyl isothiocyanate (NB7M ), also exhibited significant cytotoxic effects against neuroblastoma and central nervous system cancer cells. nih.govdovepress.com NB7M was found to induce apoptosis, as evidenced by chromatin condensation and DNA fragmentation. dovepress.com Furthermore, NB7M treatment led to the cleavage of procaspase-3 and PARP-1, and the activation of pro-apoptotic MAPKs, while down-regulating pro-survival factors like AKT and PI-3K. dovepress.com This compound also caused cell cycle arrest, specifically S-phase arrest in SMS-KCNR cells and G1-phase arrest in SH-SY5Y cells. dovepress.com

The effects of these compounds on cell cycle and apoptosis are detailed in the table below.

CompoundCell LineEffect on Cell CycleApoptotic Mechanism
SME-6 A549 (Human Lung Cancer)G2/M Arrest doi.orgInduction of apoptosis following cell cycle arrest doi.org
NB7M SMS-KCNR (Neuroblastoma)S-Phase Arrest dovepress.comChromatin condensation, DNA fragmentation, cleavage of procaspase-3 and PARP-1 dovepress.com
NB7M SH-SY5Y (Neuroblastoma)G1-Phase Arrest dovepress.comActivation of pro-apoptotic MAPKs and down-regulation of AKT and PI-3K dovepress.com

Antimicrobial Mechanisms: Biofilm Disruption and Efflux Pump Inhibition

The antimicrobial activity of certain this compound derivatives is attributed to their ability to disrupt biofilm formation and inhibit efflux pumps, which are key mechanisms of antibiotic resistance in bacteria. nih.gov

Synthetic indole derivatives have been developed to target these resistance mechanisms. For instance, compounds such as 3-amino-6-carboxyl-indole and 3-nitro-6-amino-indole have been shown to inhibit the AcrAB-TolC efflux pump in E. coli. nih.gov This inhibition leads to a synergistic antimicrobial effect when combined with antibiotics like chloramphenicol, tetracycline, erythromycin, and ciprofloxacin, resulting in a significant decrease in their minimum inhibitory concentrations (MICs). nih.gov

Anti-inflammatory Pathways: NF-κB and COX-2/LOX Modulation

The anti-inflammatory properties of this compound derivatives are linked to their ability to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) pathway and the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. mdpi.comnih.gov

Inflammation is a complex biological response involving the release of various mediators, such as prostaglandins and leukotrienes, which are synthesized from arachidonic acid by COX and LOX enzymes, respectively. researchgate.netuni.lu COX-2 is an inducible enzyme that is upregulated during inflammation and is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net 5-LOX is involved in the production of leukotrienes, which are potent pro-inflammatory mediators. mdpi.com

A series of novel N-methylsulfonyl-indole derivatives have been synthesized and shown to possess significant anti-inflammatory activity. nih.gov Some of these compounds, such as 4d, 4e, 5b, and 5d , exhibited potent inhibition of both COX-2 and 5-LOX. nih.gov The dual inhibition of these enzymes is a desirable characteristic for anti-inflammatory agents as it can lead to a broader spectrum of activity and potentially a better safety profile. nih.gov

The NF-κB signaling pathway is a critical regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2. mdpi.com By inhibiting the activation of NF-κB, certain compounds can suppress the inflammatory response. mdpi.com The modulation of these inflammatory pathways by indole derivatives represents a promising strategy for the development of new anti-inflammatory therapies.

Antiviral Mechanisms: HIV-1 Fusion Inhibition and SARS-CoV-2 Spike Glycoprotein Interactions

Derivatives of 1-benzyl-1H-indole have been a subject of interest in the quest for novel antiviral agents, particularly targeting enveloped viruses like Human Immunodeficiency Virus Type 1 (HIV-1) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The antiviral mechanisms of these compounds are primarily centered on disrupting the viral entry process, a critical step in the lifecycle of these pathogens.

HIV-1 Fusion Inhibition:

The entry of HIV-1 into host cells is mediated by the envelope glycoprotein gp160, which is composed of gp120 and gp41 subunits. The gp41 subunit plays a crucial role in the fusion of the viral and cellular membranes. A key target for inhibiting this process is the hydrophobic pocket of gp41. Several studies have explored indole-based compounds as small molecule inhibitors that bind to this pocket, thereby preventing the conformational changes required for membrane fusion.

While direct studies on this compound are limited, research on closely related benzyl-substituted bisindole compounds has demonstrated potent inhibitory activity against HIV-1 fusion. These compounds have been shown to inhibit both cell-cell and virus-cell fusion at sub-micromolar concentrations. The mechanism involves the binding of the indole scaffold to the hydrophobic pocket on gp41, disrupting the formation of the six-helix bundle, a critical step for membrane fusion. The benzyl substituent on the indole nitrogen is often a key feature for enhancing this inhibitory activity.

One study on a series of indole compounds identified a benzyl-substituted bisindole derivative as a potent inhibitor of HIV-1 fusion, with an EC50 value of approximately 0.9 μM against both cell-cell and virus-cell fusion. This highlights the potential of the 1-benzyl-indole scaffold in designing effective HIV-1 fusion inhibitors.

SARS-CoV-2 Spike Glycoprotein Interactions:

The entry of SARS-CoV-2 into host cells is initiated by the interaction of its spike (S) glycoprotein with the angiotensin-converting enzyme 2 (ACE2) receptor on human cells. The receptor-binding domain (RBD) of the S1 subunit of the spike protein is responsible for this interaction. Blocking this interaction is a primary strategy for developing antiviral therapeutics against COVID-19.

In silico studies have been conducted to investigate the potential of various indole derivatives to interact with the SARS-CoV-2 spike glycoprotein. These computational models predict the binding affinity and potential interaction sites of these compounds on the spike protein. While specific in vitro studies on this compound are not widely available, related N-benzyl indole derivatives have been investigated for their potential to block viral replication.

A study involving in silico screening of indole derivatives against the SARS-CoV-2 spike glycoprotein identified a compound, 1-((2furan-2ylmethylene)hydrazinyl)1H-indole-1-yl)methyl)phenol (compound 1c), which exhibited a notable docking score of -2.808 kcal/mol nih.gov. This suggests a potential interaction between the indole scaffold and the spike protein, which could interfere with its function. Although this compound is structurally different from this compound, the findings suggest that the indole core can serve as a basis for designing inhibitors targeting the SARS-CoV-2 spike glycoprotein.

Further research on N-benzyl indole derivatives has shown their ability to inhibit SARS-CoV-2 replication with IC50 values under 30 μM in cell-based assays nih.gov. These studies, however, focused on the inhibition of the viral helicase nsp13 rather than direct interaction with the spike glycoprotein.

Compound Class Virus Target Mechanism of Action Reported Activity
Benzyl-substituted bisindolesHIV-1gp41 hydrophobic pocketInhibition of membrane fusion~0.9 μM EC50 (cell-cell & virus-cell fusion)
Indole derivatives (in silico)SARS-CoV-2Spike GlycoproteinPotential binding and interferenceDocking score of -2.808 kcal/mol (for a related indole derivative) nih.gov
N-benzyl indole derivativesSARS-CoV-2nsp13 helicaseInhibition of viral replicationIC50 < 30 μM nih.gov

Anti-proliferative Mechanisms: Tubulin Polymerization Inhibition and Bcl-2/Mcl-1 Modulation

Derivatives of 1-benzyl-1H-indole have also been investigated for their potential as anti-cancer agents, with their anti-proliferative activity attributed to distinct molecular mechanisms, including the disruption of microtubule dynamics and the modulation of apoptosis-regulating proteins.

Tubulin Polymerization Inhibition:

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer therapy.

The indole scaffold is a well-established pharmacophore for designing tubulin polymerization inhibitors. A variety of indole derivatives have been shown to bind to the colchicine binding site on β-tubulin, thereby inhibiting microtubule assembly. While specific studies on this compound are not extensively documented in this context, the broader class of indole derivatives has demonstrated significant activity.

For instance, certain indole derivatives have been reported to inhibit tubulin polymerization with IC50 values in the low micromolar range. The substitution at the N-1 position of the indole ring with a benzyl group has been shown to be a favorable modification for enhancing anti-proliferative activity in some series of indole-based anti-cancer agents.

Bcl-2/Mcl-1 Modulation:

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Anti-apoptotic proteins, such as Bcl-2 and Myeloid cell leukemia 1 (Mcl-1), are often overexpressed in cancer cells, promoting their survival. Dual inhibition of these proteins is a promising strategy to induce apoptosis in cancer cells.

Research into 1-phenyl-1H-indole derivatives, which are structurally related to 1-benzyl-1H-indole, has identified potent dual inhibitors of Bcl-2 and Mcl-1. These compounds have been shown to exhibit significant anti-proliferative activity against various cancer cell lines. The mechanism of action involves the binding of these indole derivatives to the BH3-binding groove of both Bcl-2 and Mcl-1, thereby disrupting their interaction with pro-apoptotic proteins and triggering the apoptotic cascade.

In one study, a series of 1-phenyl-1H-indole derivatives demonstrated potent inhibitory activities against both Bcl-2 and Mcl-1, with some compounds showing better anti-proliferative effects than known reference inhibitors nih.gov. This indicates the potential of the N-substituted indole scaffold in the development of dual Bcl-2/Mcl-1 inhibitors.

Mechanism Target Protein(s) Effect Compound Class Example
Tubulin Polymerization Inhibitionβ-tubulin (Colchicine binding site)Disruption of microtubule dynamics, cell cycle arrestIndole derivatives
Bcl-2/Mcl-1 ModulationBcl-2 and Mcl-1Inhibition of anti-apoptotic function, induction of apoptosis1-Phenyl-1H-indole derivatives nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Indole Compounds

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of indole (B1671886) derivatives. Its versatility in separation modes and detection methods makes it highly suitable for both purity assessment and quantification.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the separation of indole derivatives due to their predominantly hydrophobic nature. In RP-HPLC, a nonpolar stationary phase, typically a C8 or C18 silica-based column, is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds, like many indole derivatives, are retained longer on the column.

For a compound such as 1-Benzyl-5-methyl-1H-indole, the benzyl (B1604629) and methyl groups contribute to its hydrophobicity, leading to strong retention on a C18 column. This allows for excellent separation from more polar impurities or related metabolites. The purity of a synthesized batch of this compound can be accurately assessed by monitoring the chromatogram for any extraneous peaks. The relative area of the main peak provides a quantitative measure of its purity. Several studies demonstrate the use of RP-HPLC for the successful separation and analysis of various substituted indoles. nih.govmdpi.comnih.gov

Achieving optimal separation in HPLC requires careful optimization of both the mobile and stationary phases. drawellanalytical.comphenomenex.com

Stationary Phase Selection: While C18 columns are widely used, other stationary phases can offer different selectivity. For instance, a C8 column provides less hydrophobic retention, which can be useful if the analyte is very strongly retained on a C18 column, leading to excessively long run times. Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds like indoles through π–π interactions. nih.gov

Mobile Phase Optimization: The mobile phase composition is a critical parameter for controlling retention and resolution. phenomenex.commastelf.com Typically, a mixture of water and an organic solvent, such as acetonitrile or methanol, is used. alwsci.com

Organic Solvent Ratio: Increasing the percentage of the organic solvent in the mobile phase decreases the retention time of hydrophobic compounds. A gradient elution, where the solvent composition is changed over the course of the analysis, is often employed to separate a mixture of compounds with a wide range of polarities. asdlib.orgoup.com

pH Control: The pH of the mobile phase can influence the ionization state of acidic or basic analytes, thereby affecting their retention. phenomenex.com For neutral indoles like this compound, pH has a less direct impact on the molecule itself but can affect the silica support of the column.

Additives: Small amounts of additives like formic acid or acetic acid (typically 0.1%) are often added to the mobile phase. mdpi.commdpi.com This can improve peak shape and reproducibility by ensuring a consistent ionic environment.

Table 1: Example RP-HPLC Parameters for Indole Derivative Analysis

Parameter Typical Setting Purpose
Column C18, 250 mm x 4.6 mm, 5 µm Provides hydrophobic retention for separation.
Mobile Phase A Water + 0.1% Formic Acid The polar component of the mobile phase.
Mobile Phase B Acetonitrile + 0.1% Formic Acid The nonpolar (eluting) component.
Gradient 5% to 95% B over 20 minutes To elute compounds with a range of polarities.
Flow Rate 1.0 mL/min Standard flow for analytical columns.
Column Temp. 30 °C Ensures reproducible retention times.
Detection UV at 280 nm The indole chromophore absorbs strongly in this region.

The choice of detector is crucial for sensitivity and selectivity.

UV-Vis Diode Array Detection (DAD): This is the most common detector for HPLC analysis of indoles. pan.olsztyn.pl The indole ring system has a characteristic UV absorbance, typically with maxima around 220 nm and 280 nm. oup.com A DAD detector acquires the entire UV-Vis spectrum for a compound as it elutes from the column. This provides not only quantitative data but also qualitative information, which is useful for peak identification and purity assessment. pan.olsztyn.plasdlib.org

Fluorometric Detection: For enhanced sensitivity and selectivity, fluorescence detection can be used. nih.govkcasbio.com Many indole compounds are naturally fluorescent; they absorb light at one wavelength (excitation) and emit it at a longer wavelength (emission). nih.gov For indoles, a common excitation wavelength is around 280 nm, with emission typically monitored around 350 nm. nih.gov Since few compounds in a complex matrix are naturally fluorescent, this technique can significantly reduce background noise and improve detection limits for trace-level analysis. asdlib.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Indole Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For indole analysis, GC-MS combines the high separation efficiency of a gas chromatograph with the sensitive and specific detection of a mass spectrometer. researchgate.netmdpi.com

The compound this compound, with a moderate molecular weight, is expected to be amenable to GC-MS analysis. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (like helium) through a capillary column. The column, often coated with a stationary phase like 5% diphenyl / 95% dimethylpolysiloxane, separates compounds based on their boiling points and interactions with the phase. mdpi.com

Upon elution from the column, molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint. This allows for highly confident identification of the compound by comparing its mass spectrum to a library database. acs.org For some less volatile or more polar indoles, derivatization to create more volatile TMS (trimethylsilyl) derivatives may be necessary. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Complex Matrices

For the ultimate in sensitivity and selectivity, especially for analyzing trace amounts of indole compounds in complex biological matrices like plasma, serum, or tissue extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.netmdpi.com

The technique couples an HPLC system to a tandem mass spectrometer. After separation on an LC column, the eluent is directed into the mass spectrometer's ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates charged molecular ions of the analyte. nih.gov

In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific, characteristic fragment ion (product ion) is monitored by the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and can quantify analytes at very low concentrations (ng/mL or pg/mL) even in the presence of a high background from the sample matrix. nih.govresearchgate.net A validated LC-MS/MS method provides a high degree of selectivity and sensitivity, making it ideal for high-throughput analysis. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for this compound

Parameter Setting Description
Ionization Mode ESI or APCI, Positive Efficiently ionizes indole derivatives.
Precursor Ion (Q1) m/z 222.1 [M+H]⁺ for C15H15N.
Product Ion (Q3) m/z 91.1 Corresponds to the stable benzyl fragment [C7H7]⁺.
Collision Energy Optimized (e.g., 20-30 eV) Energy required to produce the desired fragmentation.

Strategic Sample Preparation Techniques for Analytical Robustness

Effective sample preparation is a critical prerequisite for reliable and robust analytical results, as it aims to remove interfering matrix components and concentrate the analyte of interest. drawellanalytical.comorganomation.com The choice of technique depends heavily on the sample matrix and the required detection limits.

Protein Precipitation (PPT): For biological samples like plasma or serum, PPT is a common first step. It involves adding a precipitating agent, such as a cold organic solvent (e.g., acetonitrile) or an acid, to denature and precipitate proteins. drawellanalytical.com After centrifugation, the clear supernatant containing the analyte can be directly injected or further purified. organomation.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). drawellanalytical.com The analyte partitions into the organic phase, leaving polar interferences behind in the aqueous phase. The organic layer is then evaporated and the residue is reconstituted in a suitable solvent for analysis.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. mdpi.comdrawellanalytical.com The sample is passed through a cartridge containing a solid sorbent. For indole derivatives, a reversed-phase (C18) or cation-exchange sorbent can be used. nih.gov Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. This technique provides a cleaner extract compared to PPT or LLE, leading to improved analytical performance and longevity of the chromatography column. mdpi.com

Solid-Phase Extraction (SPE) for Pre-concentration and Purification

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for the rapid and selective purification and pre-concentration of analytes from a liquid sample before chromatographic analysis. sigmaaldrich.com The principle of SPE is similar to liquid-liquid extraction, involving the partitioning of solutes between two phases. nih.gov In SPE, a liquid sample is passed through a solid adsorbent (sorbent) bed, often packed in a cartridge, which retains the analyte of interest. sigmaaldrich.comnih.gov Interfering substances can be washed away, and the analyte can then be eluted with a suitable solvent, resulting in a cleaner and more concentrated sample. youtube.com This process simplifies complex sample matrices and reduces ion suppression in mass spectrometry applications. libretexts.org

For indole compounds, SPE procedures have been developed to enhance their isolation and recovery from various matrices. A common approach for indole derivatives like Indole-3-acetic acid involves using C18-SPE columns. nih.gov The process can be optimized by adjusting the solvent composition and pH to ensure the analyte is in a neutral form for effective retention on the nonpolar C18 stationary phase. nih.gov For instance, a raw extract might first be passed through the column to remove neutral interfering compounds. nih.gov Subsequently, the eluate can be acidified to neutralize the indole compound, which is then retained on a second SPE column before being eluted with an appropriate organic solvent like methanol. nih.gov Such optimized SPE-GC-MS methods have demonstrated high recovery rates, typically between 89-94%. nih.gov

The selection of the sorbent and solvents is critical and depends on the physicochemical properties of the target analyte, such as this compound.

Table 1: Typical Parameters in a Solid-Phase Extraction (SPE) Protocol for Indole Compounds

ParameterDescriptionExample for Indole Compounds
Sorbent (Stationary Phase) The solid material in the cartridge that retains the analyte.C18 (Reversed-Phase)
Conditioning Solvent A solvent used to wet the sorbent and activate the functional groups.Methanol, followed by water
Sample Loading The sample solution is passed through the cartridge.Sample dissolved in a weak solvent (e.g., water/methanol mixture)
Washing Solvent A solvent used to remove weakly bound impurities.A solvent of intermediate strength that elutes impurities but not the analyte.
Elution Solvent A solvent used to disrupt the analyte-sorbent interaction and elute the analyte.Methanol or Acetonitrile, sometimes acidified.

Optimized Solvent Extraction and Other Isolation Protocols

Solvent extraction is a fundamental technique for isolating and purifying compounds based on their differential solubility in two immiscible liquid phases. researchgate.net For indole derivatives, various solvent systems and extraction protocols have been optimized to achieve high efficiency and purity.

Traditional isolation methods often rely on chromatography or recrystallization, which can be time-consuming and generate significant waste. researchgate.net Modern approaches focus on developing more efficient and environmentally friendly protocols. For instance, a combination of methanol extraction and n-hexane re-extraction has been used to concentrate indole from complex mixtures like wash oil, achieving a high concentration of the target compound. mdpi.com Further purification can be accomplished through solute crystallization from a solvent like n-hexane, which can yield indole crystals with very high purity (e.g., 99.5 wt%). mdpi.com

The choice of solvent is paramount. Deep eutectic solvents (DESs) have emerged as effective extractants for indole, driven by strong electrostatic interactions between the DES and the indole molecule. arabjchem.org The optimization of extraction conditions—such as temperature, stirring time, and the mass ratio of solvent to sample—is crucial for maximizing extraction efficiency. arabjchem.org Studies have shown that for certain indole extraction processes using DESs, an efficiency of over 97% can be achieved. arabjchem.org

Ultrasound-assisted extraction is another modern technique that can enhance the isolation of indole alkaloids. mdpi.com The optimization of parameters like solvent composition (e.g., methanol percentage), solid-liquid ratio, and temperature can significantly increase the extraction yield. mdpi.com

Table 2: Comparison of Solvent Systems for Indole Extraction

Solvent SystemPrinciple of ExtractionTypical EfficiencyReference
Methanol / n-HexaneLiquid-liquid extraction and re-extractionHigh concentration factor achieved (e.g., 73.3 wt% indole-concentrated oil) mdpi.com
Deep Eutectic Solvents (DESs)Strong electrostatic interactions>97% extraction efficiency arabjchem.org
DichloromethaneLiquid-liquid extraction from aqueous phaseStandard laboratory procedure mdpi.com
Halogen-Free Ionic LiquidsSolvent extraction based on favorable partitioning>95% separation efficiency acs.org

Quantitative Analytical Approaches: Calibration Curve Methods and Internal Standardization

Once this compound is isolated and purified, its concentration is determined using quantitative analytical techniques, commonly Liquid Chromatography (LC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). nih.gov Accurate quantification relies on robust calibration strategies.

The calibration curve method is a cornerstone of quantitative analysis. nih.gov It involves preparing a series of standard solutions containing known concentrations of the analyte. nih.gov These standards are analyzed, and a graph is plotted with the instrument response (e.g., peak area) on the y-axis versus the concentration of the analyte on the x-axis. nih.gov The resulting calibration curve is typically a linear regression, and the concentration of the analyte in an unknown sample can be determined by measuring its response and interpolating from the curve. nih.gov For indole alkaloids, this method has been validated showing excellent linearity, with correlation coefficients (R²) often greater than 0.999 over a specified concentration range. nih.govacs.org

Internal standardization is a powerful technique used to improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume, instrument response, and sample preparation losses. researchgate.net An internal standard (IS) is a compound that is chemically similar to the analyte but distinguishable by the analytical instrument. A known amount of the IS is added to all standards and unknown samples. researchgate.net Quantification is then based on the ratio of the analyte's response to the IS's response. For the analysis of indole compounds, deuterated analogues (e.g., d6-indole) are often used as internal standards to minimize matrix effects. researchgate.net This approach helps to ensure that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-IS ratio.

Table 3: Example Data for a Calibration Curve of an Indole Compound

Standard Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
2515,500100,2000.155
5031,200101,5000.307
10062,800100,8000.623
200124,50099,9001.246
400250,100100,5002.489

Preclinical Metabolic Studies and Pharmacokinetic Considerations for Indole Derivatives

In Vitro Metabolic Stability and Enzyme Metabolism Profiling

Specific experimental data on the in vitro metabolic stability of 1-Benzyl-5-methyl-1H-indole is not extensively documented in publicly available scientific literature. However, the metabolic stability of novel compounds is typically assessed by incubating the compound with liver microsomes or hepatocytes from various species, including humans, to measure the rate of its disappearance over time. This allows for the determination of key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint).

For indole-based structures, the primary route of metabolism involves oxidative biotransformations mediated by Cytochrome P450 (CYP) enzymes. hyphadiscovery.com The indole (B1671886) ring is electron-rich, making it susceptible to oxidation. Aromatic hydroxylation is the most prevalent metabolic pathway for indoles, with a preference for the 5- and 6-positions of the benzene (B151609) portion of the ring system. hyphadiscovery.com Given that the 5-position in this compound is substituted with a methyl group, metabolic oxidation would likely be directed to other available positions on the indole scaffold, such as C4, C6, or C7.

Additionally, other potential sites of metabolism for this compound include:

Oxidation of the 5-methyl group: The methyl group itself can be a target for CYP-mediated oxidation, leading to the formation of a primary alcohol (hydroxymethyl derivative), which can be further oxidized to an aldehyde and a carboxylic acid.

Hydroxylation of the benzyl (B1604629) group: The aromatic ring of the N-benzyl substituent can undergo hydroxylation, typically at the para-position.

N-dealkylation: Cleavage of the bond between the indole nitrogen and the benzyl group could occur, yielding 5-methyl-1H-indole, though this is often a less prominent pathway for N-benzyl indoles compared to other N-alkyl groups.

The specific CYP isozymes involved in the metabolism of 1-benzyl-indole derivatives can be identified using recombinant human CYP enzymes. For structurally related compounds, enzymes such as CYP3A4 and CYP2C19 have been shown to be involved in the metabolism of various indole-containing molecules.

Table 1: Representative Data Template for In Vitro Metabolic Stability This table is an illustrative template of typical data generated in metabolic stability assays and does not represent actual experimental results for this compound.

Test SystemSpeciest½ (min)CLint (µL/min/mg protein)Metabolic Rate (pmol/min/mg protein)
Liver MicrosomesHuman4515.4308
Liver MicrosomesRat3023.1462
HepatocytesHuman6011.6232
HepatocytesRat4017.3346

Identification and Characterization of Putative Metabolites

While specific metabolite identification studies for this compound are not available, potential metabolites can be postulated based on established biotransformation pathways for indole derivatives. hyphadiscovery.com The characterization of these metabolites would typically involve techniques like liquid chromatography-mass spectrometry (LC-MS) to determine their mass and fragmentation patterns, followed by comparison with synthesized standards or NMR spectroscopy for definitive structural elucidation.

Based on the likely enzymatic reactions discussed in the previous section, the following are putative metabolites of this compound:

Indole Ring Monohydroxylated Metabolites: A hydroxyl group (-OH) could be added to the C4, C6, or C7 position of the indole ring.

Benzyl Ring Monohydroxylated Metabolites: Hydroxylation could occur on the phenyl ring of the benzyl group, most likely at the C4 (para) position.

Methyl Group Oxidized Metabolites: The 5-methyl group could be oxidized to a hydroxymethyl group (-CH₂OH) and subsequently to a carboxylic acid group (-COOH).

N-Debenzylated Metabolite: Cleavage of the N-benzyl group would result in the formation of 5-methyl-1H-indole.

Table 2: Putative Metabolites of this compound This table lists potential metabolites based on general metabolic pathways for indole compounds.

Putative MetaboliteMetabolic ReactionDescription
1-Benzyl-5-methyl-1H-indol-x-olAromatic HydroxylationHydroxylation at an available position (e.g., C4, C6, C7) on the indole core.
1-(4-Hydroxybenzyl)-5-methyl-1H-indoleAromatic HydroxylationHydroxylation on the phenyl ring of the benzyl substituent.
(1-Benzyl-1H-indol-5-yl)methanolAliphatic HydroxylationOxidation of the 5-methyl group to a hydroxymethyl group.
1-Benzyl-1H-indole-5-carboxylic acidOxidationFurther oxidation of the hydroxymethyl metabolite.
5-Methyl-1H-indoleN-DealkylationCleavage of the N-C bond to remove the benzyl group.

Computational Pharmacokinetic Predictions: Distribution and Elimination Profiles

In the absence of experimental data, computational (in silico) models are valuable tools in early drug discovery to predict the ADMET properties of compounds. nih.gov These models use the chemical structure of a molecule to estimate its pharmacokinetic parameters. Various open-access and commercial software platforms are available to predict properties that influence a compound's distribution and elimination. nih.govnih.gov

For this compound, in silico tools could predict the following:

Distribution: Key parameters include the volume of distribution (Vd), which indicates the extent of a drug's distribution in body tissues versus plasma, and the plasma protein binding (PPB), which affects the fraction of free drug available to exert its effect. The ability to cross the blood-brain barrier (BBB) is another critical prediction for compounds targeting the central nervous system.

Elimination: The primary parameters are clearance (CL), representing the volume of plasma cleared of the drug per unit time, and the elimination half-life (t½). Predictions can also suggest whether the compound is a substrate or inhibitor of key drug-metabolizing enzymes (like CYPs) or transporters (like P-glycoprotein).

In silico analyses of other substituted indole derivatives have suggested the potential for good oral bioavailability. nih.gov However, predictions must always be confirmed through experimental studies.

Table 3: Illustrative Example of a Computational ADMET Prediction Profile This table is a representative example of parameters generated by in silico prediction tools and does not represent actual data for this compound.

ParameterPredicted ValueInterpretation
Absorption
Human Intestinal Absorption> 90%High probability of absorption from the gut.
Caco-2 PermeabilityHighHigh potential for passive diffusion across the intestinal wall.
Distribution
Plasma Protein Binding (PPB)> 95%Highly bound to plasma proteins.
Volume of Distribution (Vd)> 1 L/kgWide distribution into tissues.
Blood-Brain Barrier (BBB) PermeantYesLikely to cross the BBB.
Metabolism
CYP2D6 SubstrateNoUnlikely to be metabolized by CYP2D6.
CYP3A4 SubstrateYesLikely to be metabolized by CYP3A4.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Elimination
Clearance (CL)Low to ModerateExpected to be cleared at a moderate rate.
Renal ExcretionLowPrimarily eliminated via metabolism rather than unchanged in urine.

Emerging Research Areas and Novel Applications of Indole Compounds

Applications in Advanced Materials Science: Organic Electronics and Functional Pigments

The unique electronic properties of the indole (B1671886) nucleus, characterized by its π-conjugated system and electron-rich nature, have positioned indole derivatives as promising candidates for applications in advanced materials science, particularly in the realm of organic electronics and functional pigments.

Organic Electronics:

Indole-based materials are increasingly being investigated for their utility in organic electronic devices. Their inherent charge-transport capabilities, coupled with the potential for straightforward chemical modification, allow for the fine-tuning of their electronic and photophysical properties.

Organic Light-Emitting Diodes (OLEDs): Carbazole, a tricyclic molecule with an indole substructure, and its derivatives are widely used in organic electronics due to their excellent hole-transporting properties, thermal stability, and relatively low cost. mdpi.com The nitrogen atom in the pyrrole ring of the indole moiety provides a site for easy functionalization, enabling the development of a wide range of materials with tailored optoelectronic characteristics for OLED applications. mdpi.com

Dye-Sensitized Solar Cells (DSSCs): Indole derivatives are being explored as components of organic dyes for DSSCs. These compounds can act as electron donors in the dye structure, facilitating efficient photon-to-electron conversion. researchgate.net For instance, organic dyes incorporating triphenylamine or carbazole moieties bonded to an indole group have been synthesized and shown to be effective sensitizers in DSSCs. researchgate.net The ability to modify the indole structure allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the performance of solar cells. researchgate.net

Functional Pigments:

The chromophoric properties of certain indole derivatives make them valuable as functional pigments.

Indigoids: Indigo, or indigotin, is a well-known blue dye derived from indole. It is a member of the indigoid class of compounds, which can exhibit red, green, blue, or purple colors. britannica.com These compounds are typically breakdown products of metabolism in some organisms. britannica.com

Melanins: These pigments, responsible for a range of colors from buff and red-brown to black, are complex polymers synthesized from the amino acid tyrosine, which contains an indole ring. britannica.com Melanins are widespread in nature, found in feathers, hair, skin, and eyes of various animals. britannica.com

Tuning Optical Properties: The absorption and emission spectra of indole can be modified through substitution on the indole ring. For example, the addition of electron-withdrawing groups can shift the maximum absorbance wavelength to the red, a desirable property for creating chromophores that absorb and emit visible light. nih.gov This tunability is essential for the development of novel pigments and fluorescent markers. nih.gov

Table 1: Applications of Indole Derivatives in Advanced Materials Science

Application Area Indole Derivative Type Function
Organic Electronics Carbazole derivatives Hole-transporting materials in OLEDs. mdpi.com
Indole-based organic dyes Electron donors in dye-sensitized solar cells (DSSCs). researchgate.net
Functional Pigments Indigoids Dyes with a range of colors (e.g., blue indigo). britannica.com
Melanins Natural pigments providing a spectrum of colors. britannica.com
Substituted indoles Tunable chromophores for new pigments and fluorescent materials. nih.gov

Role as Key Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The indole scaffold is a privileged structure in a multitude of biologically active natural products and pharmaceuticals. Consequently, indole derivatives, including compounds like 1-Benzyl-5-methyl-1H-indole, serve as crucial intermediates and building blocks in the synthesis of more complex molecules. A variety of synthetic methods have been developed to construct and functionalize the indole ring, highlighting its importance in organic chemistry.

Fischer Indole Synthesis: This is one of the oldest and most reliable methods for synthesizing substituted indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com This reaction is widely used to create indoles with substitutions at the 2- and/or 3-positions. wikipedia.org

Precursors for Alkaloids: Many complex alkaloids contain an indole nucleus. rsc.org Synthetic strategies for these natural products often rely on the initial construction of a key indole intermediate, which is then elaborated to the final target molecule. For example, the total synthesis of the alkaloid (±)-minfiensine commences with a Fischer indole synthesis. rsc.org

Functionalization of the Indole Ring: The indole ring can be functionalized at various positions to create a diverse range of derivatives. For instance, N-alkenyl indoles can be prepared through cross-coupling reactions and serve as useful intermediates for alkaloid synthesis. acs.org The C3 position is also a common site for modification, and methods exist to generate 3-substituted indoles via reactive alkylideneindolenine intermediates. rsc.org

Synthesis of Substituted Indoles: Specific indole derivatives are synthesized for various research and development purposes. For example, the synthesis of 1-benzylindole can be achieved by the alkylation of indole with benzyl (B1604629) bromide. orgsyn.org Similarly, derivatives like ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate are synthesized as building blocks for more complex molecules with potential biological activities. The synthesis of 1-benzyl-1H-indole-3-carbaldehyde has also been reported, which can then be used to create further derivatives like thiosemicarbazones. rsc.org

Table 2: Key Synthetic Reactions Involving Indole Intermediates

Synthetic Method Description Application
Fischer Indole Synthesis Reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com Synthesis of substituted indoles, often as precursors to complex molecules like tryptan-class drugs. mdpi.com
Alkylation of Indole Introduction of an alkyl group, typically at the N1 position. orgsyn.org Preparation of N-substituted indoles such as 1-benzylindole. orgsyn.org
Cross-Coupling Reactions Formation of carbon-carbon or carbon-heteroatom bonds to functionalize the indole ring. Synthesis of N-alkenyl indoles for alkaloid synthesis. acs.org
Generation of Alkylideneindolenine Intermediates Formation of a reactive intermediate from a 3-substituted indole. rsc.org Synthesis of a variety of functionalized indole derivatives. rsc.org

Potential in Agricultural and Plant Science Research

Indole compounds play a significant role in plant biology and are increasingly being explored for their potential applications in agriculture. Their ability to influence plant growth and defense mechanisms makes them attractive candidates for the development of new agrochemicals.

Plant Growth Regulators: Indole-3-acetic acid (IAA) is a major plant hormone (auxin) that regulates many aspects of plant growth and development, including cell elongation and root formation. nih.govcreative-proteomics.com Other indole-based compounds, such as indole-3-butyric acid (IBA) and indole-3-acetonitrile (IAN), are also used as plant growth regulators in agricultural settings. nih.govfrontiersin.org IAN has been shown to be a highly effective plant growth regulator, with an efficacy ten times that of IAA. nih.govfrontiersin.org

Enhancing Plant Immunity: Indole derivatives can activate a plant's immune system, helping it to defend against biotic and abiotic stresses. nih.govfrontiersin.org For example, some indole compounds can increase plant resistance to pathogens by stimulating the accumulation of salicylic acid and augmenting the activity of defense-related enzymes. nih.govfrontiersin.org

Development of New Agrochemicals: The indole scaffold is being extensively used in the development of new pesticides, including fungicides, insecticides, and herbicides. acs.orgresearcher.life The multiple modifiable sites on the indole ring allow for the creation of a wide range of derivatives that can interact with various biological targets in pests and pathogens. acs.orgresearcher.life Research in this area focuses on understanding the structure-activity relationships of indole compounds to design more effective and selective agrochemicals. acs.orgresearcher.life

Table 3: Role of Indole Compounds in Agriculture and Plant Science

Application Key Indole Compounds Mechanism of Action
Plant Growth Regulation Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), Indole-3-acetonitrile (IAN). nih.govfrontiersin.org Mimic the action of the natural plant hormone auxin, promoting cell elongation and root development. nih.govcreative-proteomics.com
Plant Immune Induction Various indole derivatives. Activate plant defense pathways, increasing resistance to biotic and abiotic stresses. nih.govfrontiersin.org
Agrochemical Development Synthetic indole derivatives. Act as fungicides, insecticides, and herbicides by interacting with specific biological targets in pests and pathogens. acs.orgresearcher.life

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Benzyl-5-methyl-1H-indole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of 5-methyl-1H-indole with benzyl bromide under basic conditions. A reported method uses NaH (1.2 eq) in anhydrous DMSO, reacting with benzyl bromide (1.2 eq) at reflux, yielding >99% purity after purification . Alternative routes may employ K₂CO₃ in DMF or acetonitrile for milder conditions . Key factors affecting yield include stoichiometric control of the base (to prevent deprotonation side reactions) and solvent choice (polar aprotic solvents enhance reactivity). Purity is confirmed via ¹H NMR (e.g., aromatic proton shifts at δ 7.95–6.76 ppm) and flash chromatography (cyclohexane/EtOAc gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

  • Methodological Answer : ¹H NMR is essential for confirming substitution patterns: the benzyl group appears as a singlet (~δ 4.07 ppm for CH₂), while the indole NH proton is typically broad (δ ~7.95 ppm). Aromatic protons in the 5-methylindole moiety resonate between δ 6.76–7.56 ppm . Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 249.32 for C₁₇H₁₅NO) . IR spectroscopy can identify C-N stretching (~1350 cm⁻¹) and methyl group vibrations (~2850 cm⁻¹). Differentiation from analogs like 1-Benzyl-5-chloro-1H-indole relies on halogen-specific shifts (e.g., Cl substituents deshield adjacent protons) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to probe the biological activity of this compound derivatives?

  • Methodological Answer : SAR studies require systematic modifications:

  • Substitution patterns : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at positions 3 or 5 to assess electronic effects on receptor binding .
  • Scaffold hybridization : Replace the benzyl group with sulfonyl or carbonyl moieties to evaluate steric vs. electronic contributions .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities. Compare with control compounds like 1-Methyl-1H-indole-5-carboxylic acid to isolate methyl/benzyl effects .

Q. What strategies resolve contradictions in crystallographic data for this compound complexes?

  • Methodological Answer : Discrepancies in unit cell parameters or refinement residuals (e.g., R-factors >5%) may arise from twinning or disordered solvent. Solutions include:

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement software : Apply SHELXL with restraints for disordered regions (e.g., benzyl group rotation) and TWIN/BASF commands for twinned crystals .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements . Case studies show that iterative refinement with anisotropic displacement parameters reduces R₁ values to <3% .

Q. How do solvent polarity and pH influence the stability of this compound in biological assays?

  • Methodological Answer : Stability is assessed via:

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–12) and monitor via HPLC-UV at 254 nm. Acidic conditions (pH <4) protonate the indole NH, increasing solubility but risking hydrolysis of the benzyl group .
  • Solvent effects : Polar solvents (e.g., DMSO) stabilize via hydrogen bonding but may induce aggregation. Use dynamic light scattering (DLS) to detect particulates >100 nm.
  • Long-term storage : Lyophilize in amber vials under argon (-20°C) to prevent oxidative degradation of the methyl group .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial activity of this compound?

  • Methodological Answer : Discrepancies often stem from assay variability:

  • Strain specificity : Re-test against standardized ATCC strains (e.g., E. coli ATCC 25922) using broth microdilution (CLSI guidelines) to minimize inoculum size effects .
  • Compound purity : Validate via GC-MS to rule out by-products (e.g., residual benzyl bromide) that skew MIC values .
  • Mechanistic studies : Use transcriptomics (RNA-seq) to identify upregulated resistance genes in "non-responsive" strains, clarifying if activity is target-specific or bystander .

Experimental Design

Q. What controls are essential when evaluating this compound’s inhibition of cytochrome P450 enzymes?

  • Methodological Answer : Include:

  • Positive controls : Ketoconazole (CYP3A4 inhibitor) to validate assay conditions.
  • Solvent controls : DMSO ≤0.1% to avoid solvent-enzyme interactions.
  • Time-dependent inhibition (TDI) assays : Pre-incubate the compound with NADPH for 0–30 min to distinguish reversible vs. irreversible binding .
  • LC-MS/MS quantification : Monitor metabolite formation (e.g., testosterone 6β-hydroxylation for CYP3A4) to calculate IC₅₀ values .

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